molecular formula C18H17N3O B6529612 N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1020453-79-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6529612
CAS No.: 1020453-79-5
M. Wt: 291.3 g/mol
InChI Key: RSKCWNDTNKBWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by a pyrazole ring substituted with two methyl groups and a biphenyl moiety attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. The reaction yields 1,3-dimethyl-1H-pyrazole.

    Coupling with Biphenyl Carboxylic Acid: The 1,3-dimethyl-1H-pyrazole is then coupled with 4-biphenylcarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step forms the desired carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the customization of material properties.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the biphenyl moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-(1-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide: Lacks one methyl group on the pyrazole ring.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-3-carboxamide: Carboxamide group attached at a different position on the biphenyl ring.

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKCWNDTNKBWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.